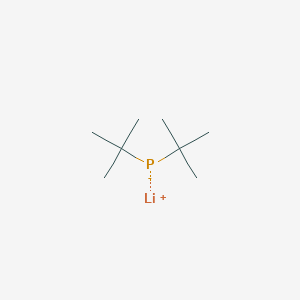

LiP(t-Bu)2

Description

Significance of Organolithium Phosphides in Modern Inorganic and Organometallic Chemistry

Organolithium phosphides are crucial reagents for introducing phosphorus functionalities into inorganic and organometallic compounds. Their significance lies in their ability to act as nucleophiles at the phosphorus center, facilitating the formation of P-C, P-M (M = metal), and P-heteroatom bonds. This reactivity is central to the synthesis of various low-coordinate phosphorus compounds, phosphine (B1218219) ligands, and metal phosphide (B1233454) clusters.

The highly polarized Li-P bond in organolithium phosphides allows for facile reactions with electrophiles. For instance, they can react with metal halides to form metal phosphido complexes, which are valuable precursors for heterogeneous and homogeneous catalysts. The nature of the organic substituents on the phosphorus atom, such as the bulky tert-butyl groups in LiP(t-Bu)2, plays a critical role in determining the stability, solubility, and reactivity of these phosphides and the resulting metal complexes.

Furthermore, organolithium phosphides are employed in the synthesis of main group element compounds containing phosphorus. These can include compounds with P-Si, P-Ge, or P-B bonds, expanding the scope of main group element chemistry. The ability to precisely control the introduction of phosphorus into these frameworks using well-defined organolithium phosphides is essential for developing new materials with tailored properties.

Overview of this compound as a Crucial Synthetic Intermediate and Ligand Precursor

This compound serves as a crucial synthetic intermediate in the preparation of various di-tert-butylphosphorus compounds. It is commonly synthesized by the deprotonation of di-tert-butylphosphine (B3029888) (HP(t-Bu)2) with an organolithium reagent, such as n-butyllithium (n-BuLi). uniovi.es The resulting this compound can then be utilized in subsequent reactions.

As a synthetic intermediate, this compound is employed in reactions such as:

Nucleophilic additions: It can add to various unsaturated systems, including carbonyl compounds and epoxides, to form new C-P bonds. uniovi.es

Salt metathesis reactions: Reaction with metal halides is a common route to synthesize metal phosphido complexes. For example, this compound has been used to prepare gold(I) phosphido complexes. acs.orgdartmouth.educapes.gov.br It also reacts with metal iodides and chlorides like ZnI2, HgCl2, and CuCl to form metal phosphides, which can exist as dimers or larger aggregates in the solid state. researchgate.net Reaction with lanthanide triflates like La(OSO2CF3)3 and Yb(OSO2CF3)3 yields lanthanide complexes featuring di-tert-butylphosphide ligands. acs.org

Reactions with main group halides: this compound can react with main group element halides to form compounds with bonds between phosphorus and elements like bismuth or gallium. researchgate.netchinesechemsoc.org

Beyond its role as an intermediate, this compound is a valuable precursor for the synthesis of phosphine ligands. Di-tert-butylphosphine ligands are widely used in homogeneous catalysis due to their strong σ-donating properties and the steric bulk of the tert-butyl groups, which can influence the coordination environment around the metal center and impact catalytic activity and selectivity. The facile synthesis of di-tert-butylphosphines from this compound makes it a convenient starting material for accessing these important ligands.

Research has demonstrated the utility of this compound in the synthesis of various metal complexes where the di-tert-butylphosphide moiety acts as a ligand. These complexes have been investigated for their structural properties and potential applications in catalysis. For instance, this compound has been used in the synthesis of complexes with transition metals, including nickel, palladium, and platinum, where the di-tert-butylphosphinite group is part of pincer ligands. researchgate.net

The reactivity of this compound can be influenced by the reaction conditions, including the solvent. Studies have shown that the synthesis of lithium phosphides can be achieved in sustainable reaction media like Deep Eutectic Solvents. uniovi.es

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H18LiP |

|---|---|

Molecular Weight |

152.2 g/mol |

IUPAC Name |

lithium;ditert-butylphosphanide |

InChI |

InChI=1S/C8H18P.Li/c1-7(2,3)9-8(4,5)6;/h1-6H3;/q-1;+1 |

InChI Key |

WDGLTSKFYMVOTD-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CC(C)(C)[P-]C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Lithium Di Tert Butylphosphide

Established Synthetic Routes to LiP(t-Bu)2

The most common synthetic route to this compound involves the reaction of di-tert-butylphosphine (B3029888) with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.orgwikipedia.org This reaction is generally carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether.

The reaction can be represented by the following equation:

P(t-Bu)2H + RLi → this compound + RH

where R is typically n-butyl or tert-butyl.

Di-tert-butylphosphine is itself a key precursor and can be synthesized through various methods, often starting from phosphorus trichloride (B1173362) (PCl3). wikipedia.orgfishersci.nofishersci.canih.goveasychem.org The bulky tert-butyl groups are introduced sequentially.

In Situ Generation Strategies and Their Impact on Reactivity

In many synthetic applications, this compound is generated in situ, meaning it is prepared directly in the reaction vessel just before it is consumed in the subsequent reaction. This approach is often preferred due to the sensitivity of this compound to decomposition and its pyrophoric nature.

In situ generation typically involves adding the alkyllithium reagent to a solution of di-tert-butylphosphine in the presence of the substrate with which this compound will react. This method avoids the isolation and purification of this compound, simplifying the synthetic procedure and minimizing potential losses or degradation.

The in situ generation strategy can influence the reactivity of this compound. The immediate consumption of the phosphide (B1233454) as it is formed can lead to cleaner reactions and improved yields, especially in transformations where the isolated phosphide might undergo side reactions or decomposition.

Optimization of Reaction Conditions and Yields

Optimization of the synthetic conditions for this compound and its subsequent reactions involves several factors:

Stoichiometry: The molar ratio of the alkyllithium reagent to di-tert-butylphosphine is crucial. A stoichiometric amount or a slight excess of the alkyllithium is typically used to ensure complete lithiation of the phosphine (B1218219).

Solvent: Ethereal solvents like THF are commonly used due to their ability to solvate organolithium reagents and the resulting lithium phosphide. osti.govnih.govacs.org The choice of solvent can impact the solubility and reactivity of this compound.

Temperature: The lithiation reaction is often carried out at low temperatures, typically between -78 °C and 0 °C, to minimize side reactions and decomposition. The optimal temperature may vary depending on the specific alkyllithium reagent and solvent used.

Reaction Time: The reaction time required for complete lithiation depends on the scale of the reaction and the specific conditions. Monitoring the reaction progress, for example, by NMR spectroscopy, can help determine the optimal reaction time.

Concentration: The concentration of the reactants can also affect the reaction rate and yield.

Order of Addition: In in situ generation, the order of addition of the reactants can be important for maximizing the yield of the desired product.

Detailed research findings on the optimization of this compound synthesis and its applications are often reported in chemical literature, providing specific conditions and yields for various transformations. For example, studies on the synthesis of lanthanide complexes have utilized this compound, detailing reaction conditions in THF. osti.govnih.govacs.org

Data Table: Typical Reagents for this compound Synthesis

| Reactant | Role | Common Examples |

| Phosphine Precursor | Starting Material | P(t-Bu)2H |

| Lithiating Reagent | Base | n-BuLi, t-BuLi |

| Solvent | Reaction Medium | THF, Et2O |

Interactive Data Table: Examples of Alkyllithium Reagents Used

| Alkyllithium Reagent | Formula | PubChem CID | Common Solvent |

| n-Butyllithium | C4H9Li | 61028 | Hexanes, THF |

| tert-Butyllithium | (CH3)3CLi | 638178 | Pentane, THF |

Coordination Chemistry and Supramolecular Architectures of Lip T Bu 2 Complexes

Coordination to Main Group Elements

The coordination chemistry of LiP(t-Bu)2 with main group elements, particularly Group 13 elements like aluminum and gallium, is an area of ongoing research. Group 13 elements are known for their Lewis acidic character, which allows them to readily accept electron density from donor ligands such as phosphides.

Group 13 Element Complexes (e.g., Aluminum, Gallium)

While the direct coordination of this compound to aluminum and gallium centers to form discrete, well-characterized complexes is not extensively detailed in the provided search results, related studies offer insights into the potential for such interactions. Group 13 alkyls and halides are known to react with various phosphide (B1233454) and silylphosphide reagents, leading to the formation of complexes with Al-P and Ga-P bonds. For instance, reactions involving diorganoaluminum hydrides and silylpnictogenides have yielded dimeric four-membered heterocycles containing Al-Sb and Al-Bi bonds, and related gallium-antimony compounds have also been synthesized researchgate.net. The Lewis acidity of aluminum and gallium centers, coupled with the nucleophilic nature of the di(tert-butyl)phosphide anion, suggests that reactions could occur, potentially leading to adducts or substitution products. However, the steric bulk of the tert-butyl groups in this compound may play a significant role in determining the stoichiometry and structure of any resulting complexes, potentially favoring lower coordination numbers or the formation of associated species.

Oligomeric and Polymeric Structural Motifs

The tendency for metal phosphides, including those of alkali metals, to form associated structures is well-established. These associations can range from simple dimers to higher oligomers and polymers, often featuring bridging phosphide ligands. While specific examples of this compound forming oligomeric or polymeric structures through direct coordination to main group elements like aluminum or gallium were not explicitly found, related phosphide complexes of other metals demonstrate this propensity. For example, gold(I) phosphido complexes derived from the di(tert-butyl)phosphido ligand, [Au(P(t-Bu)2)]n, have been shown to exist as oligomeric rings in solution, with solid-state structures revealing rings of varying sizes acs.orgtandfonline.comcanada.ca. This illustrates the potential for phosphide ligands with bulky substituents to facilitate the formation of discrete oligomeric architectures. The nature of the metal center and the reaction conditions would significantly influence the specific structural motif adopted.

Coordination to Transition Metal Centers

This compound plays a more prominent role in the coordination chemistry of transition metals, both as a direct ligand precursor and as a key reagent in the synthesis of more complex phosphine-based ligands.

Synthesis and Characterization of Mononuclear Complexes

The synthesis of transition metal complexes featuring the di(tert-butyl)phosphido ligand often involves the reaction of this compound with suitable metal precursors. For example, gold(I) phosphido complexes of the general formula [Au(PR2)]n, where PR2 includes P(t-Bu)2, have been synthesized. These complexes can be obtained through the deprotonation of corresponding phosphine (B1218219) complexes or via reactions involving this compound. Characterization of these complexes typically involves techniques such as multinuclear NMR spectroscopy and X-ray crystallography to determine their molecular structure and confirm the coordination of the phosphide ligand acs.orgtandfonline.comcanada.ca. The steric bulk of the tert-butyl groups influences the coordination environment around the metal center.

Exploration of Bridging and Chelating Coordination Modes

The di(tert-butyl)phosphido ligand can exhibit different coordination modes depending on the metal center and the presence of other ligands. In the oligomeric gold(I) phosphido complexes [Au(P(t-Bu)2)]n, the di(tert-butyl)phosphido ligands bridge multiple gold centers, forming ring structures acs.orgtandfonline.comcanada.ca. This bridging mode is common for phosphide ligands, allowing them to connect two or more metal atoms nih.gov.

Furthermore, this compound is utilized in the synthesis of diphosphine ligands, such as α,ω-bis(di-tert-butylphosphino)alkanes and (poly)ethers, by reaction with appropriate dihalides nih.gov. These diphosphine ligands can then coordinate to transition metal centers like rhodium, exhibiting both bridging and chelating coordination modes, depending on the linker length and the reaction conditions nih.gov. For instance, rhodium(I) complexes with these ligands have been shown to form bridged structures where the diphosphine spans two rhodium centers, as well as monomeric complexes where the ligand chelates to a single metal center through its phosphorus atoms and potentially other donor atoms in the linker nih.gov.

Ligand Design Principles for Specific Metal Centers (e.g., Rhodium, Gold)

The di(tert-butyl)phosphido moiety is a valuable building block for designing ligands with specific properties for transition metal chemistry. The steric bulk of the tert-butyl groups is a key feature that influences the coordination environment and stability of the resulting metal complexes. For bulky phosphine ligands, the tert-butyl groups can impose significant steric hindrance around the phosphorus donor atom, affecting the accessibility of the metal center and influencing the preferred coordination geometry. This steric bulk can be exploited to favor lower coordination numbers or to stabilize reactive metal centers.

Coordination to Lanthanide Elements

The coordination chemistry of lithium di(tert-butyl)phosphide, this compound, with lanthanide elements is an area of interest due to the potential for synthesizing novel f-block complexes with unique structural and electronic properties. Lanthanide ions typically exhibit high coordination numbers (greater than 6), and their coordination geometry is often influenced by steric factors due to their large ionic radii and the predominantly electrostatic nature of their bonding. liverpool.ac.uklibretexts.org The bulky di(tert-butyl)phosphide ligand can play a significant role in controlling the coordination environment around the lanthanide center, potentially leading to lower or unusual coordination numbers. liverpool.ac.uk

Homoleptic and Heteroleptic Lanthanide Phosphide Complexes

Homoleptic complexes, containing only one type of ligand, and heteroleptic complexes, containing multiple types of ligands, have been synthesized utilizing the this compound species. Studies have reported the synthesis of isostructural homoleptic divalent lanthanide phosphide species with the general formula Ln[(&mgr;-P(t-Bu)2)2Li(thf)]2, where Ln can be Yb, Eu, or Sm. nih.govacs.orgnih.govosti.gov These complexes are formed by the reaction of lanthanide triflate salts, such as Eu(OSO2CF3)3 or Yb(OSO2CF3)3, with this compound in tetrahydrofuran (B95107) (THF). nih.govacs.orgnih.govosti.gov For instance, the reaction of Eu(OSO2CF3)3 with 5 equivalents of this compound in THF yields Eu[(&mgr;-P(t-Bu)2)2Li(thf)]2. nih.gov Similarly, Yb[(μ-P(t-Bu)2)2Li(thf)]2 is produced from the reaction of Yb(OSO2CF3)3 with this compound in a 1:5 ratio in THF. acs.orgnih.govosti.gov

In addition to divalent lanthanide complexes, a trivalent lanthanum complex, ((t-Bu2P)2La[(μ-P(t-Bu)2)2Li(thf)]), has also been synthesized by reacting La(OSO2CF3)3 with 4 equivalents of this compound in THF. acs.orgnih.govosti.gov These complexes represent some of the first examples of lanthanide elements surrounded solely by phosphorus-containing substituents. acs.orgnih.govosti.gov

Influence of Steric Bulk and Donor Solvent Adducts on Coordination Geometry

The steric bulk of the tert-butyl groups on the phosphide ligand significantly influences the coordination geometry around the lanthanide center. The reported homoleptic lanthanide phosphide complexes Ln[(&mgr;-P(t-Bu)2)2Li(thf)]2 (Ln = Yb, Eu, Sm) feature four-coordinate lanthanide atoms in distorted tetrahedral environments. nih.govacs.orgnih.govosti.gov This relatively low coordination number for lanthanides is attributed to the bulky nature of the di(tert-butyl)phosphide ligand. liverpool.ac.uk

For example, in the trivalent lanthanum complex ((t-Bu2P)2La[(μ-P(t-Bu)2)2Li(thf)]), the lanthanum atom is four-coordinate with distorted tetrahedral geometry. acs.orgnih.govosti.gov The structure features short La-P distances. acs.orgnih.govosti.gov The lithium cation in this complex is three-coordinate. acs.orgnih.govosti.gov In the divalent Yb and Eu complexes, the lanthanide atoms are also four-coordinate in distorted tetrahedral environments, and the molecular structure represents a divalent bis "ate" complex with two three-coordinate lithium cations. acs.orgnih.govosti.gov

The crystal structures of these complexes provide detailed information about bond lengths and angles, illustrating the impact of steric bulk and solvent coordination on the molecular architecture. For instance, crystal data for Yb[(&mgr;-P(t-Bu)2)2Li(thf)]2 shows it crystallizes in the monoclinic space group P21/c. acs.orgnih.govosti.gov

Table 1: Crystallographic Data for Selected Lanthanide Phosphide Complexes

| Complex | Lanthanide | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | D_calcd (g cm⁻³) | R_F (%) | Ref. |

| Eu[(&mgr;-P(t-Bu)2)2Li(thf)]2 | Eu | P21/c | 21.740(3) | 12.345(1) | 20.633(2) | 109.13 | 5231.5(10) | 4 | 1.131 | 3.29 | nih.gov |

| Yb[(&mgr;-P(t-Bu)2)2Li(thf)]2 | Yb | P21/c | 21.641(2) | 12.189(1) | 20.485(2) | 109.01 | 5108.9 | 4 | 1.185 | 2.80 | acs.orgnih.govosti.gov |

| ((t-Bu2P)2La[(μ-P(t-Bu)2)2Li(thf)]) | La | P21/c | 11.562(1) | 15.914(1) | 25.373(3) | 92.40 | 4664.5 | 4 | 1.137 | 2.61 | acs.orgnih.govosti.gov |

Aggregative Behavior and Self-Assembly of Lithium Phosphide Species

Organolithium compounds, including lithium phosphides, are well known to exist as aggregates in both solution and the solid state. This aggregative behavior is a fundamental aspect of their chemistry and significantly influences their reactivity. The extent and nature of aggregation are dependent on various factors, including the structure of the organic group, the solvent, concentration, and temperature.

Dimerization and Oligomerization in Solution and Solid State

Lithium phosphides, such as this compound, can undergo dimerization and higher-order oligomerization. While specific detailed studies on the aggregation of this compound itself were not extensively found in the provided search results, the general principles of aggregation in organolithium and related phosphide compounds offer relevant insights.

Organolithium compounds often form dimers, tetramers, and hexamers in solution and solid states, typically held together by polar Li-C or Li-heteroatom bonds. The degree of aggregation can be determined by techniques such as cryoscopy in solution. scispace.com For instance, some organocopper compounds, which share similarities in aggregation behavior with organolithium species, have been shown to exist as monomers or trimers in different solvents and solid states. scispace.com

The aggregation of lithium phosphides can lead to the formation of complex structures, including rings and clusters. The solid-state structure of some lithium phosphides can involve extended networks or discrete oligomeric units.

Factors Influencing Cluster Formation and Dissociation Dynamics

Several factors influence the formation and dissociation dynamics of lithium phosphide aggregates and clusters. These include:

Steric Effects: The bulk of the organic substituents on the phosphide ligand plays a crucial role in determining the degree of aggregation. Bulky groups, like the tert-butyl groups in this compound, can sterically hinder close approach of molecules, favoring lower aggregation states (e.g., dimers or less extensive oligomers) compared to less bulky ligands.

Solvent Effects: Donor solvents, such as THF or diethyl ether, can coordinate to the lithium cations, disrupting or reducing the extent of aggregation by solvating the lithium centers. scispace.com The coordinating ability of the solvent influences its effectiveness in breaking down larger aggregates.

Concentration: Higher concentrations generally favor the formation of larger aggregates, while dilution can lead to dissociation into smaller species or monomers.

Temperature: Aggregation is typically an exothermic process, so lower temperatures tend to favor the formation of larger clusters, while higher temperatures can lead to dissociation.

Presence of Additives: The addition of salts or other coordinating species can also influence aggregation by competing for coordination sites on the lithium ions or by forming mixed aggregates.

The dynamics of cluster formation and dissociation involve the breaking and forming of Li-P and potentially Li-Li interactions. These processes can be influenced by the energetic stability of the different aggregated species. Computational studies on related lithium clusters, such as lithium polysulfides, have shown that the formation energy can decrease with increasing cluster size, stabilizing larger aggregates. nih.gov While this specific study is on polysulfides, the underlying principle of energetic favorability influencing aggregation size can be relevant to lithium phosphides.

Understanding the aggregative behavior and the factors controlling it is essential for controlling the reactivity of this compound in synthesis, particularly in reactions involving metal centers where the active species might be a monomeric or a specific oligomeric form of the lithium phosphide.

Reactivity and Mechanistic Investigations of Lip T Bu 2

Transmetalation Reactions Involving LiP(t-Bu)2

Transmetalation is a fundamental process in organometallic chemistry involving the transfer of ligands from one metal center to another. This compound participates in transmetalation reactions, serving as a source of the di-tert-butylphosphide ligand. This reactivity is particularly relevant in the synthesis of transition metal phosphido complexes. For instance, reactions of this compound with metal halides can lead to the formation of metal-phosphorus bonds and the transfer of the phosphide (B1233454) moiety to the metal center. This approach has been utilized in the synthesis of gold(I) phosphido complexes. capes.gov.brnih.gov Treatment of gold(I) phosphido complexes, such as [Au(P(t-Bu)2)]n, with reagents including this compound can lead to the formation of new gold-phosphorus species, such as Li[Au(P(t-Bu)2)2]. capes.gov.brnih.gov

This compound is also employed in the synthesis of metal phosphides through reactions with metal halides. For example, the phosphides [M(P t Bu2)2]2 (M = Zn, Hg) and [Cu(P t Bu2)]4 are accessible from the reaction of LiP t Bu2 with ZnI2, HgCl2, and CuCl, respectively. researchgate.net These reactions exemplify the ability of this compound to transfer the phosphide ligand to various metal centers, forming new metal-phosphorus bonds.

Transmetalation is a key step in various catalytic cycles, including cross-coupling reactions like the Stille, Suzuki, Sonogashira, and Negishi couplings. wikipedia.orgnih.gov While these often involve the transfer of alkyl, aryl, or alkynyl groups, the principle of ligand exchange between metal centers is central to the process. The reactivity of this compound in transmetalation allows for the introduction of phosphide ligands into metal complexes, which can then serve as catalysts or intermediates in further transformations.

Substitution and Ligand Exchange Processes in Organometallic Chemistry

Ligand substitution is a common reaction in coordination chemistry where one ligand is replaced by another, typically without a change in the oxidation state of the metal center. libretexts.orgslideshare.net this compound can act as a nucleophilic ligand in substitution reactions with organometallic complexes, displacing existing ligands to form new complexes containing the di-tert-butylphosphide ligand. This process is influenced by factors such as the nature of the metal center, the leaving group, and steric considerations.

The synthesis of α,ω-bis(di-tert-butylphosphino)alkane and α,ω-bis(di-tert-butylphosphino) (poly)ether ligands can be achieved in appreciable yields via the reaction of appropriate dihalides with two equivalents of LiP-t-Bu2. capes.gov.br This demonstrates the ability of this compound to participate in nucleophilic substitution reactions with organic electrophiles containing good leaving groups, leading to the formation of diphosphine ligands. These ligands can then coordinate to metal centers, forming organometallic complexes.

In some cases, the reaction of this compound with metal complexes can lead to the formation of chelate complexes. For example, nucleophilic ring-opening of spiroindene with lithium di-tert-butylphosphide has been used to generate anionic ligand systems that can then react with metal halides, such as nickel(II) chloride, to form indenylnickel chelate complexes with a pendant phosphane tether. researchgate.netacs.org This highlights the role of this compound as a reagent for generating complex phosphine-containing ligands that can engage in ligand exchange with metal centers.

Reactions with Electrophilic Substrates

This compound, as a source of the highly nucleophilic di-tert-butylphosphide anion, readily reacts with a variety of electrophilic substrates. Electrophiles are electron-deficient species that are attractive targets for attack by electron-rich nucleophiles. nih.govlibretexts.orgsavemyexams.com The reactions of this compound with electrophiles typically result in the formation of new phosphorus-element bonds.

Carbonyl and Unsaturated Systems

Carbonyl compounds (aldehydes and ketones) are common electrophiles due to the polarity of the carbon-oxygen double bond, where the carbon atom is electron-poor and susceptible to nucleophilic attack. libretexts.orgnptel.ac.inpressbooks.pub Unsaturated systems, such as alkenes and alkynes, can also act as electrophiles, particularly when activated by electron-withdrawing groups or coordinated to a metal center. savemyexams.comlumenlearning.comorganic-chemistry.orgcdnsciencepub.com

While specific examples of this compound reacting directly with simple carbonyls or isolated unsaturated systems were not extensively detailed in the search results, related phosphide reagents are known to undergo such reactions. For instance, lithium aza enolates derived from phosphono imines have been shown to react with epoxides (a type of unsaturated, cyclic ether with electrophilic character) via ring-opening reactions. ucl.ac.uk The nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes and ketones. nptel.ac.in Given the strong nucleophilicity of the di-tert-butylphosphide anion, it is expected to react with activated carbonyl compounds or unsaturated systems, leading to the formation of new carbon-phosphorus bonds.

Halogenated Compounds

Halogenated compounds are classic electrophiles due to the polar carbon-halogen bond, where the carbon atom is partially positive and vulnerable to nucleophilic attack. libretexts.org this compound reacts with halogenated compounds through nucleophilic substitution pathways, displacing the halide and forming a new carbon-phosphorus bond.

The reaction of lithium di-t-butylphosphide with 3-bromotoluene (B146084) has been shown to result in the isolation of tetra-t-butyldiphosphine, suggesting a mechanism involving attack of the phosphide on the halogen or a reactive intermediate. psu.edu The synthesis of α,ω-bis(di-tert-butylphosphino)alkane and α,ω-bis(di-tert-butylphosphino) (poly)ether ligands from the reaction of appropriate dihalides with LiP-t-Bu2 is another example of nucleophilic substitution at a carbon center bearing a good leaving group (halide). capes.gov.br

In some cases, reactions with halogenated compounds can involve more complex mechanisms, such as those potentially involving dehydrobenzene intermediates when reacting with certain dihalogenobenzenes. psu.edu The less sterically hindered di-n-butyl- and diethyl-phosphides react by direct substitution of halide, while the bulkier di-t-butylphosphide can lead to different product distributions, suggesting the influence of steric effects on the reaction pathway. psu.edu

Redox Chemistry of this compound and its Derivatives

Redox reactions involve the transfer of electrons, resulting in changes in oxidation states. libretexts.orgyoutube.com Organophosphorus compounds, including phosphides, can participate in redox processes, acting as either reducing or oxidizing agents depending on the reaction conditions and the nature of the coreactant.

While direct information on the detailed redox chemistry of this compound itself was not extensively found, related studies on group 15 bis-boraamidinates, including phosphorus-containing species, have investigated their redox behavior. jyu.finih.govresearchgate.net These studies often involve the formation and investigation of radical species and the impact of redox events on the molecular structure and reactivity.

The formation of tetra-t-butyldiphosphine from the reaction of 3-bromotoluene with lithium di-t-butylphosphide suggests a potential radical pathway or a reaction involving oxidation of the phosphide. psu.edu The formation of diphosphines can occur through coupling of phosphide radicals.

Studies on the synthesis and properties of di-tert-butylphosphides of transition metals, such as [M(P t Bu2)2]2 (M = Zn, Hg) and [Cu(P t Bu2)]4, accessible from the reaction of LiP t Bu2 with metal chlorides, imply redox processes where the metal ions are reduced while the phosphide is likely oxidized or involved in complex ligand rearrangements. researchgate.net

Elucidation of Reaction Pathways and Intermediate Formation

Understanding the detailed reaction pathways and the nature of transient intermediates is crucial for rationalizing the observed reactivity and designing new transformations. Spectroscopic techniques, such as NMR, and crystallographic studies are invaluable tools in this regard. researchgate.netacs.org Computational methods, such as DFT calculations, also play a significant role in predicting reaction pathways and the properties of intermediates. jyu.finih.govrsc.org

Investigations into the reactions of this compound and related phosphides have provided insights into various mechanistic aspects. For example, studies on the reactions of phosphide and arsenide anions with aromatic dihalides have suggested the involvement of dehydrobenzene intermediates in certain cases, although alternative mechanisms can also operate depending on the specific halides used. psu.edu Evidence for the attack of phosphide on halogen has been observed. psu.edu

In the synthesis of indenylnickel chelate complexes, the reaction involves the nucleophilic ring-opening of spiroindene by lithium di-tert-butylphosphide, generating an anionic ligand system which is an intermediate before coordination to the metal center. researchgate.netacs.org

Crystallographic studies of metal complexes derived from this compound, such as lanthanide phosphido complexes, provide detailed information about the coordination environment and structural features, which can inform mechanistic hypotheses. acs.org For instance, the reaction of La(OSO2CF3)3 with LiP t Bu2 yields a complex with a unique structure involving bridging phosphide ligands and coordinated lithium. acs.org

The study of ligand substitution reactions in organometallic chemistry, relevant to the reactions of this compound with metal complexes, involves the characterization of associative and dissociative mechanisms and the identification of transient species along the reaction coordinate. libretexts.orgslideshare.netlibretexts.org

Advanced Spectroscopic and Structural Characterization Techniques for Lip T Bu 2 and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local electronic environment of specific nuclei within a molecule. For LiP(t-Bu)2, multinuclear NMR, including 1H, 7Li, and 31P NMR, is particularly informative for structural assignment in solution. Variable temperature NMR studies can further reveal dynamic processes such as association/dissociation or conformational changes.

Multinuclear NMR (1H, 7Li, 31P) for Solution-State Structural Assignment

Multinuclear NMR provides complementary information about the structure of this compound and its adducts in solution.

1H NMR: The 1H NMR spectrum is sensitive to the proton environments in the tert-butyl groups. The number and multiplicity of signals provide information about the symmetry and equivalence of the t-Bu groups. Changes in these signals upon adduct formation can indicate coordination to the lithium center or phosphorus atom.

7Li NMR: Lithium-7 NMR is particularly useful for studying the coordination environment of the lithium cation. The chemical shift and multiplicity of the 7Li signal can provide insights into the degree of aggregation (e.g., monomer, dimer, oligomer) and the nature of the coordinating ligands. Coupling to the phosphorus nucleus (31P) can be observed, providing direct evidence of a Li-P bond in solution.

31P NMR: Phosphorus-31 NMR is highly sensitive to the electronic environment of the phosphorus atom. The chemical shift and coupling patterns (especially to 7Li and 1H) are diagnostic of the phosphorus's bonding state and coordination number. For example, the 31P NMR spectrum has been used to characterize various phosphides and their reactions researchgate.nettandfonline.com. A single resonance at 189.8 ppm in the 31P NMR spectrum was observed for LiP[PhB(µ-NtBu)2]2 researchgate.net. VT NMR spectra of 7Li and 31P have been reported for lanthanide complexes formed with this compound nih.govacs.orgosti.gov.

NMR spectroscopic data provides strong evidence for the behavior of these compounds in solution, indicating, for instance, non-ionic behavior in some cases researchgate.net.

Variable Temperature NMR Studies for Dynamic Processes and Exchange Phenomena

Variable temperature (VT) NMR spectroscopy is essential for investigating dynamic processes in solution, such as fluxional behavior, conformational changes, and association/dissociation equilibria ox.ac.uk. By acquiring NMR spectra at different temperatures, researchers can observe changes in signal shape (broadening, splitting, coalescence) that provide information about the kinetics and thermodynamics of these processes.

VT 31P{1H} and 7Li NMR studies have been used to investigate the behavior of related phosphide (B1233454) complexes. For example, VT 31P{1H} NMR studies of a 16-atom cluster containing [LiP(NtBu)2]4 indicated facile dissociation into smaller units at different concentrations figshare.com. VT 31P{1H} and 7Li NMR spectra of other phosphide complexes have shown dynamic equilibria, potentially involving monomer-dimer interconversion researchgate.netresearchgate.net. At higher temperatures, a singlet might be observed in the 31P{1H} NMR spectrum, which broadens and decoalesces into multiple signals as the temperature is lowered, consistent with slowed exchange between different species researchgate.net. Similarly, 7Li NMR spectra can change with temperature, showing singlets at high temperatures that broaden and resolve into multiplets (like triplets or doublets) at lower temperatures, indicating coupling to phosphorus nuclei in specific aggregated species researchgate.netresearchgate.net. The observation of coupling constants (e.g., JPLi) at low temperatures provides structural information about the aggregates present researchgate.net.

X-ray Diffraction Crystallography

X-ray diffraction crystallography provides definitive information about the solid-state structure of this compound and its adducts, revealing precise atomic positions, bond lengths, angles, and supramolecular arrangements.

Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structures

Single-crystal X-ray diffraction is the primary technique for determining the three-dimensional molecular structure of crystalline compounds libretexts.org. By analyzing the diffraction pattern produced when X-rays interact with a single crystal, the arrangement of atoms in the unit cell can be determined. This provides unambiguous confirmation of the molecular connectivity and conformation.

X-ray diffraction has been used to characterize the solid-state structures of various lithium phosphide complexes and their adducts nih.govacs.orgosti.govnih.govnih.gov. These studies have revealed diverse structural motifs, including dimers with Li2P2 rings researchgate.net and complexes where this compound acts as a ligand to other metal centers, forming complex coordination networks nih.govacs.orgosti.govnih.gov. For instance, the crystal structure of Eu[(µ-P(t-Bu)2)2Li(thf)]2 showed a distorted tetrahedral environment around the europium atom nih.gov. Lanthanide complexes synthesized from this compound have also been characterized by single-crystal X-ray diffraction, revealing four-coordinate lanthanide atoms in distorted tetrahedral environments nih.govacs.orgosti.gov.

Analysis of Bond Lengths, Angles, and Coordination Geometries

Analysis of the crystallographic data provides precise bond lengths and angles, which are critical for understanding the bonding within the molecule and the coordination environment around each atom github.com. These parameters can be compared to typical values for different bond types and coordination numbers to assess the nature of the interactions.

In complexes involving this compound, specific bond lengths and angles are of particular interest, such as the Li-P bond length, the P-C bond lengths within the t-Bu groups, and angles around the phosphorus and lithium centers. X-ray diffraction studies have reported Li-P bond lengths in various lithium phosphide structures researchgate.netagh.edu.pldtic.mil. These distances can vary depending on the degree of aggregation and the presence of coordinating solvent molecules researchgate.netdtic.mil. For example, Li-P distances in a solvent-free ladder structure were found to range from 2.38(1) to 2.63(1) Å, while in a planar dimer with THF coordination, the Li-P distance was 2.62(2) Å dtic.mil. Another study reported a Li-P distance of 2.716(8) Å in a mixed-metal compound agh.edu.pldtic.mil. The coordination geometry around the lithium and phosphorus atoms can be determined from the angles between the bonds. For instance, distorted tetrahedral environments around metal centers coordinated by phosphide ligands have been observed nih.govacs.orgosti.govnih.gov.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their vibrational modes. This can be useful for identifying the presence of specific bonds and confirming structural features, although detailed analysis of complex organometallic compounds like this compound can be challenging. IR spectrometry has been used to support the presence of specific functional groups in related compounds agh.edu.pl.

While the search results provided limited specific details on the vibrational spectroscopy of this compound itself, IR spectroscopy is a standard technique for characterizing organophosphorus compounds and their metal complexes, often used in conjunction with NMR and X-ray diffraction.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a widely used technique for identifying functional groups within a molecule by analyzing its vibrational modes. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, which are characteristic of the functional groups present. tanta.edu.eglibretexts.org These vibrations can involve changes in bond length (stretching) or bond angle (bending). tanta.edu.eg For a molecule to be IR active, its vibration must result in a change in dipole moment. tanta.edu.eg

While specific IR data for this compound was not extensively detailed in the search results, general principles of IR spectroscopy apply. The t-Bu groups in this compound would exhibit characteristic C-H stretching and bending vibrations. researchgate.net The P-C bond vibrations would also contribute to the spectrum, typically appearing in the fingerprint region (below 1500 cm⁻¹). libretexts.orgslideshare.net The Li-P bond, depending on its ionic or covalent character, would also have associated vibrational modes, likely in the far-IR region. Analyzing shifts in these characteristic frequencies upon adduct formation can provide information about the nature of the interaction between this compound and the coordinating molecule. For instance, changes in the vibrational modes of the t-Bu groups or the P-C and Li-P bonds could indicate coordination of a Lewis base to the lithium center or changes in the electronic environment around the phosphorus atom.

Studies on related organophosphorus compounds and their metal complexes demonstrate the utility of IR spectroscopy in identifying functional groups and structural motifs. For example, IR spectroscopy has been used to characterize metal complexes with phosphine (B1218219) ligands, identifying characteristic P-C and metal-ligand vibrations.

Raman Spectroscopy Applications

Raman spectroscopy is another vibrational spectroscopic technique that complements IR spectroscopy. It is based on the inelastic scattering of light by molecules, where incident photons lose or gain energy by interacting with molecular vibrations. nih.govoptica.org Unlike IR, Raman activity depends on the change in polarizability of the molecule during vibration. arcadiascience.com This makes Raman particularly useful for studying symmetric vibrations and molecules with little or no dipole moment change. nih.gov

For this compound, Raman spectroscopy can provide valuable information about the skeletal vibrations of the molecule, including the P-C stretching modes and vibrations involving the Li-P bond. The t-Bu groups would also contribute to the Raman spectrum with characteristic bands. researchgate.net Comparing the Raman spectra of this compound with those of its adducts can reveal how coordination affects the molecular structure and vibrational modes. For example, changes in the frequency or intensity of the Li-P or P-C stretching vibrations upon adduct formation can indicate the strength and nature of the coordination bond.

Research on related phosphorus compounds and metal complexes has utilized Raman spectroscopy to investigate molecular structures and bonding. Studies on diethylzinc-pyridine adducts, for instance, employed both IR and Raman spectroscopy to investigate their vibrational modes and structures, supported by quantum chemical calculations. ovgu.de Similarly, Raman spectroscopy has been applied to study the vibrational properties of various organic and inorganic species, demonstrating its utility in structural characterization. researchgate.netresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically used to detect and characterize species with unpaired electrons, such as free radicals and certain transition metal ions. libretexts.orgnsf.gov The principle of EPR is based on the interaction of the magnetic moment of an unpaired electron with an external magnetic field and microwave radiation. libretexts.orgnsf.gov

While this compound itself is typically a diamagnetic species (all electrons paired), paramagnetic species could potentially be involved in its reactions or formed as intermediates or decomposition products. Adducts involving paramagnetic metal ions or organic radicals could also be characterized by EPR.

EPR spectroscopy can provide information about the presence, concentration, and electronic environment of unpaired electrons. Parameters obtained from EPR spectra, such as the g-factor and hyperfine coupling constants, can help identify the radical species and provide insights into the distribution of the unpaired electron spin density. libretexts.org

Studies on various systems involving phosphorus and lithium have utilized EPR spectroscopy to investigate paramagnetic species. For example, EPR has been used to study defect centers in X-irradiated alkali phosphate (B84403) glasses, assigning observed signals to species like PO4²⁻ radicals. capes.gov.br EPR has also been employed to study W⁵⁺ pairs in lithium-tungsten phosphate glasses, providing evidence for pair formation and determining distances between paramagnetic centers. acs.orgacs.orgresearchgate.net In the context of organometallic chemistry, EPR spectroscopy has been used to characterize radical anion complexes, providing insights into their electronic and molecular structures. ovgu.de If this compound were to participate in redox reactions or form adducts with paramagnetic centers, EPR spectroscopy would be an invaluable tool for understanding the nature of the paramagnetic species involved.

Theoretical and Computational Chemistry of Lip T Bu 2 Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules and materials. numberanalytics.com It offers a balance between computational cost and accuracy, making it suitable for studying systems of varying sizes and complexities. numberanalytics.com

Electronic Structure Analysis and Bonding Characterization

DFT calculations can provide detailed information about the electronic structure of LiP(t-Bu)2, including molecular orbitals, charge distribution, and bonding interactions. Analyzing the electronic structure helps in understanding the nature of the bonds between lithium, phosphorus, and the tert-butyl groups. For instance, studies on related lithium phosphides and main group element compounds have utilized DFT to analyze bonding pictures and electron configurations. researchgate.netnih.gov The interaction between lithium and phosphorus in this compound is expected to have significant polar character due to the difference in electronegativity between the two elements. The bulky tert-butyl groups influence the electronic environment around the phosphorus center through inductive effects and steric interactions.

While specific detailed electronic structure analyses for this compound were not extensively found in the search results, related computational studies on similar systems provide a framework for how such analyses would be conducted. For example, DFT has been used to predict pnictogen-centered SOMO (Singly Occupied Molecular Orbital) in related phosphorus radicals, indicating the distribution of unpaired spin density. nih.govjyu.fi

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, are valuable tools for predicting spectroscopic parameters such as NMR chemical shifts. nih.govmdpi.comrsc.org Accurate prediction of NMR shifts can aid in the experimental characterization and identification of this compound and its reaction products. nih.govmdpi.com The chemical shifts of 1H, 13C, and 31P nuclei in this compound are sensitive to the local electronic environment and molecular structure.

DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method, can compute magnetic shielding tensors, which are then converted to chemical shifts by referencing against a standard (e.g., TMS for 1H and 13C). mdpi.com The accuracy of these predictions depends on the chosen functional and basis set. nih.govmdpi.com Studies on other organophosphorus compounds and transition metal complexes have demonstrated the utility of DFT in predicting NMR parameters with good agreement with experimental data. rsc.orgrsc.org For instance, DFT calculations have been used to predict 1H and 13C NMR chemical shifts in various organic molecules and transition metal hydrides. nih.govmdpi.comrsc.org

While direct computational data on the NMR chemical shifts of this compound from the search results is limited, the established methodologies highlight the potential for such studies to provide crucial data for characterization.

Computational Modeling of Reaction Mechanisms and Energetics

Computational modeling is a powerful approach to investigate the mechanisms and energetics of chemical reactions involving this compound. This involves mapping potential energy surfaces, identifying transition states, and calculating activation energies and reaction enthalpies. frontiersin.orgnumberanalytics.comdepositolegale.it

Transition State Analysis and Reaction Pathway Mapping

Understanding the step-by-step transformation of reactants to products requires the identification and characterization of transition states. numberanalytics.commasterorganicchemistry.comgoogle.com Transition states are high-energy, short-lived configurations that represent the energy barrier between reactants and intermediates or products. numberanalytics.commasterorganicchemistry.comgoogle.com Computational methods, such as transition state theory (TST), are employed to locate these critical points on the potential energy surface. numberanalytics.comwikipedia.org

For this compound, computational modeling can help elucidate its reactivity in various reactions, such as reactions with electrophiles or in coordination chemistry. For example, a computational study on the reaction of a dimeric lithium phosphide (B1233454) complex, [Li(OEt2)Pt-Bu2]2, with dihydrogen involved the identification of a transition state where dihydrogen interacts with lithium and phosphorus. rsc.org This demonstrates the applicability of computational methods in understanding the activation of small molecules by lithium phosphide species. Analyzing the geometry and electronic structure of transition states provides insights into the bond breaking and forming processes. numberanalytics.com

Thermodynamic and Kinetic Considerations

Computational studies can provide valuable thermodynamic and kinetic information about reactions involving this compound. youtube.comekb.egrsc.orgstanford.eduresearchgate.net Thermodynamic calculations determine the relative energies of reactants, intermediates, and products, indicating the feasibility and equilibrium position of a reaction. stanford.edu Kinetic calculations, often based on transition state theory, provide activation energies and pre-exponential factors, which are essential for predicting reaction rates. numberanalytics.comwikipedia.orgstanford.edu

By calculating the energies of transition states relative to reactants, the activation energy barrier can be determined, which is directly related to the reaction rate. numberanalytics.com Computational studies can also explore different reaction pathways and determine the most favorable one based on the lowest activation energy. ekb.eg For instance, computational studies have investigated the thermodynamic and kinetic parameters of various reactions to understand reaction pathways and predict reaction rates. ekb.egrsc.orgresearchgate.net This type of analysis would be crucial for understanding the factors that govern the reactivity and selectivity of this compound in different chemical transformations.

Analysis of Steric and Electronic Parameters in Ligand Design and Reactivity

The tert-butyl groups in this compound are bulky substituents that exert significant steric influence on the molecule and its reactivity. Computational methods can quantify these steric effects and analyze their impact on the coordination environment around the phosphorus and lithium centers. ucla.edursc.orgsfu.caresearchgate.netnih.gov Parameters such as cone angle or buried volume can be calculated computationally to describe the steric bulk of the phosphide ligand. ucla.edunih.gov

Understanding the interplay between steric and electronic parameters is crucial for rational ligand design and predicting the reactivity of metal complexes. ucla.edursc.orgsfu.caresearchgate.netnih.gov Computational studies have explored how tuning steric and electronic effects in ligands can impact the structure, stability, and catalytic activity of metal complexes. ucla.edursc.orgsfu.caresearchgate.netnih.gov For this compound, computational analysis can help explain why the bulky tert-butyl groups are used and how they influence its behavior in various chemical reactions, including its use as a ligand or a reagent.

Applications of Lip T Bu 2 in Chemical Synthesis and Materials Science

LiP(t-Bu)2 as a Versatile Reagent in Organometallic Synthesis

This compound is frequently employed as a phosphide (B1233454) source in the synthesis of organometallic complexes. Its reactivity with metal halides allows for the introduction of the di-tert-butylphosphide moiety into coordination spheres. For instance, this compound reacts with various metal halides to yield metal phosphides. Examples include the synthesis of dimeric zinc and mercury phosphides, [M(P(t-Bu)2)2]2 (M = Zn, Hg), and the tetrameric copper phosphide, [Cu(P(t-Bu)2)]4, through reactions with ZnI2, HgCl2, and CuCl, respectively. researchgate.net These reactions highlight the ability of this compound to act as a phosphido ligand precursor, forming complexes that can feature intricate structural motifs, such as four-membered M2P2 rings in the case of the zinc and mercury dimers, and a planar eight-membered Cu4P4 ring in the copper tetramer. researchgate.net

Furthermore, this compound has been utilized in the synthesis of lanthanide phosphide complexes. The reaction of La(OSO2CF3)3 with this compound in tetrahydrofuran (B95107) yields the lanthanum complex (tBu2P)2La[(μ-PtBu2)2Li(thf)]. acs.org Similarly, Yb(OSO2CF3)3 reacts with this compound to produce Yb[(μ-PtBu2)2Li(thf)]2. acs.org These reactions demonstrate the utility of this compound in accessing complexes with lanthanide-phosphorus bonds, some of which exhibit unique structural features and photoluminescent properties. acs.org The molecular structures of these lanthanide complexes reveal four-coordinate lanthanide centers in distorted tetrahedral environments, representing some of the first examples of lanthanide elements surrounded solely by phosphorus-containing substituents. acs.org

Precursor for the Synthesis of Novel Phosphine (B1218219) Ligands

Alkali metal phosphides, including lithium phosphides like this compound, are important building blocks for the construction of a wide array of phosphine ligands. The synthetic strategies often involve the reaction of these nucleophilic phosphide species with organic halides or molecules containing electrophilic centers. d-nb.infonih.gov This approach allows for the formation of new carbon-phosphorus bonds, leading to the creation of diverse phosphine architectures.

Design and Synthesis of Diphosphine and Polyphosphine Ligand Architectures

This compound and related lithiated phosphides can be employed in the design and synthesis of multidentate phosphine ligands, including diphosphines and polyphosphines. A common strategy involves reacting a dilithiated reagent or a dihalide with a chlorophosphine or a lithiated phosphide. For instance, the reaction of dilithiated reagents with chlorophosphines is a suitable approach for installing dialkylphosphino groups. mt.com Analogously, reacting a di- or poly-electrophilic organic linker with this compound can lead to the formation of diphosphine or polyphosphine ligands featuring the bulky di-tert-butylphosphino (P(t-Bu)2) units.

The synthesis of superhindered polydentate polyphosphine ligands containing P(t-Bu)2 groups has been reported. nih.gov Examples include ligands such as P(CH2CH2P(t-Bu)2)3, PhP(CH2CH2P(t-Bu)2)2, and P(CH2CH2CH2P(t-Bu)2)3. nih.gov These ligands are synthesized through specific reaction pathways that incorporate the P(t-Bu)2 moiety, often utilizing phosphide precursors or related phosphorus intermediates. The bulky tert-butyl groups in these ligands play a crucial role in defining their steric profile and influencing their coordination behavior with metal centers.

Application in Homogeneous Transition Metal Catalysis (e.g., Cross-Coupling Reactions)

Phosphine ligands, particularly bulky and multidentate architectures, are indispensable in homogeneous transition metal catalysis. They coordinate to the metal center, influencing its electronic and steric environment, which in turn dictates the catalyst's activity, selectivity, and stability. tcichemicals.com Diphosphine and polyphosphine ligands synthesized using phosphide precursors are particularly valuable in this regard due to their ability to chelate to metal centers, providing enhanced stability and control over the catalytic process. mt.com

Ligands containing bulky alkyl groups like tert-butyl are known to be highly effective in various catalytic transformations, including cross-coupling reactions. For example, tri-tert-butylphosphine (B79228) (P(t-Bu)3) is a well-established ligand in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. researchgate.net While specific catalytic applications directly utilizing diphosphine or polyphosphine ligands synthesized from this compound were not extensively detailed in the search results, the general importance of bulky phosphine and polyphosphine ligands in promoting challenging cross-coupling reactions is widely recognized. researchgate.netgoogle.comslideshare.netacs.orgrsc.org It is therefore expected that novel diphosphine and polyphosphine ligands incorporating the P(t-Bu)2 unit, synthesized using this compound as a precursor, would find application in various homogeneous transition metal catalyzed reactions, potentially offering improved performance or unique reactivity profiles due to the specific steric and electronic properties conferred by the tert-butylphosphino groups.

Role in the Preparation of Advanced Inorganic Materials

This compound also plays a role in the synthesis of advanced inorganic materials, primarily as a precursor for metal phosphides, which are key components in various solid-state materials.

Precursors for Metal Phosphides

As discussed in Section 7.1, a significant application of this compound is its use in the direct synthesis of metal phosphides through reactions with metal halides. This includes the formation of discrete molecular metal phosphides such as [Zn(P(t-Bu)2)2]2, [Hg(P(t-Bu)2)2]2, and [Cu(P(t-Bu)2)]4. researchgate.net These well-defined molecular precursors can potentially be used in the synthesis of larger, extended solid-state structures under controlled conditions.

Furthermore, this compound has been employed in the synthesis of single-source precursors for the deposition of metal phosphide materials. For example, In(P(tBu)2), a single-source precursor for indium phosphide (InP), can be formed using LiP(tBu)2. google.com The use of such precursors can offer advantages in terms of stoichiometry control and lower synthesis temperatures compared to traditional methods.

Approaches to Phosphide-Containing Solid-State Materials

Metal phosphides synthesized using this compound as a precursor are relevant to the preparation of various phosphide-containing solid-state materials with potential applications in areas such as energy storage and catalysis. Transition metal phosphides, for instance, are being explored for their electrochemical properties in applications like water splitting and as electrode materials in batteries. rsc.orgacs.org While the direct conversion of molecular metal phosphides synthesized from this compound into extended solid-state networks requires specific synthetic strategies (e.g., thermolysis, CVD), the ability to precisely introduce the metal-phosphorus functionality using a well-defined precursor like this compound is a valuable approach in materials synthesis.

Future Perspectives and Emerging Research Avenues

Development of More Sustainable and Scalable Synthetic Methodologies

Current synthetic routes to LiP(t-Bu)2 often involve handling pyrophoric and air-sensitive materials, posing challenges for large-scale synthesis and practical application. Future research will likely focus on developing more sustainable and scalable methodologies. This could involve exploring alternative synthetic pathways that utilize less hazardous reagents or reaction conditions. researchgate.net Techniques such as continuous flow chemistry or electrochemical synthesis, which have shown promise in improving the efficiency and scalability of other organic transformations, could be investigated for the synthesis of this compound or its precursors. nih.govacs.orgtaltech.ee The development of more robust and easily handled forms of the reagent, perhaps through complexation or encapsulation, could also contribute to improved scalability and reduced waste. researchgate.netscispace.comresearchgate.net Research into solid-state synthesis or mechanochemical approaches might offer routes to minimize solvent use and simplify purification, aligning with green chemistry principles.

Exploration of Unconventional Reactivity Patterns and Catalytic Transformations

This compound is known for its nucleophilic character and its ability to act as a ligand precursor for metal complexes. Future research will delve deeper into exploring unconventional reactivity patterns beyond typical nucleophilic substitutions or salt metathesis reactions. This could involve investigating its behavior under extreme conditions, in novel reaction media, or in the presence of activating agents. The bulky tert-butyl groups impart specific steric properties that can influence reaction pathways and selectivity; further studies could exploit these steric effects to control reactivity in unprecedented ways. escholarship.org

A significant area for future exploration is the development of new catalytic transformations utilizing this compound or metal complexes derived from it. unive.itacs.org Given the increasing interest in sustainable catalysis, researchers may explore its use in reactions such as C-H activation, CO2 reduction, or polymerization, potentially in combination with earth-abundant metals. rsc.orgresearchgate.net Investigating the cooperative effects between the lithium cation and the phosphide (B1233454) anion, or within polymetallic complexes formed from this compound, could lead to the discovery of novel catalytic cycles and enhanced activity or selectivity in challenging transformations. researchgate.net

Integration with Advanced Spectroscopic Techniques for In-Situ Studies

Understanding the intricate mechanisms of reactions involving this compound requires advanced characterization techniques. Future research will increasingly integrate in-situ and operando spectroscopic methods to gain real-time insights into reaction intermediates, kinetics, and structural changes. Techniques such as in-situ multinuclear NMR spectroscopy (particularly 7Li and 31P NMR) can provide valuable information about the speciation and aggregation state of this compound in solution and during reactions. acs.org In-situ X-ray absorption spectroscopy (XAS) could be employed to probe the electronic and local structure of metal centers in complexes formed from this compound under catalytic conditions. acs.org

Other techniques like in-situ Raman or FTIR spectroscopy could help identify transient species and monitor the progress of reactions. aip.orgresearchgate.netrsc.org The application of hyphenated techniques, combining spectroscopy with online reaction monitoring methods like mass spectrometry or chromatography, will provide a more comprehensive picture of complex reaction networks involving this compound. These in-situ studies will be crucial for rational catalyst design and reaction optimization.

Leveraging Machine Learning and Artificial Intelligence for Predictive Design and Discovery

The growing field of computational chemistry and artificial intelligence offers powerful tools for accelerating the discovery and design of new chemistry involving compounds like this compound. Future research will increasingly leverage machine learning (ML) and artificial intelligence (AI) for predictive modeling of its properties, reactivity, and potential catalytic activity. researchgate.netoaepublish.comutdallas.edu

ML algorithms can be trained on existing experimental and computational data to predict reaction outcomes, optimize reaction conditions, or identify promising new reaction pathways. AI could be used to screen large virtual libraries of potential metal complexes incorporating the di-tert-butylphosphide ligand, predicting their stability, electronic properties, and catalytic performance. edpsciences.org Furthermore, ML/AI could aid in the design of more efficient and sustainable synthetic routes to this compound by analyzing vast datasets of chemical transformations. grupogemis.com.ar Integrating these computational approaches with experimental studies will enable a more rational and accelerated approach to discovering the full potential of this compound in various chemical applications. arxiv.orgeverestgrp.com

Q & A

Q. What are the optimal synthetic protocols for preparing LiP(t-Bu)₂, and how do reaction conditions influence yield and purity?

LiP(t-Bu)₂ is typically synthesized via salt metathesis reactions between lithium reagents and phosphine precursors. Key variables include solvent choice (e.g., THF or ethers), temperature control (−78°C to room temperature), and stoichiometric ratios of reactants. For instance, using anhydrous conditions and rigorous exclusion of oxygen prevents decomposition . Characterization via ¹H NMR and elemental analysis is critical to confirm purity, while UV/vis spectroscopy can monitor reaction progress .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing LiP(t-Bu)₂ and its derivatives?

Standard techniques include:

- ¹H/³¹P NMR : To confirm ligand coordination and detect impurities.

- Elemental analysis : For empirical formula validation.

- Cyclic voltammetry : To assess redox behavior, particularly in coordination complexes .

- SQUID magnetometry : For studying magnetic properties in metal adducts . Cross-referencing data across methods ensures accuracy, especially when interpreting ambiguous signals .

Q. How should researchers design experiments to test the reactivity of LiP(t-Bu)₂ with transition metals?

A systematic approach involves:

- Hypothesis-driven design : Define specific interactions (e.g., LiP(t-Bu)₂ as a ligand for uranium or lanthanides) .

- Control experiments : Compare reactivity under inert vs. ambient conditions.

- In-situ monitoring : Use spectroscopic methods (e.g., IR, UV/vis) to track intermediate formation . Documenting deviations (e.g., unexpected byproducts) is essential for refining protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when LiP(t-Bu)₂ forms unstable intermediates?

Contradictory data (e.g., inconsistent NMR shifts or SQUID results) may arise from solvent effects, paramagnetic species, or rapid equilibria. Strategies include:

Q. What methodologies are effective for probing the electronic structure of LiP(t-Bu)₂-metal complexes?

Advanced approaches include:

- X-ray absorption spectroscopy (XAS) : To determine oxidation states and ligand-field splitting.

- EPR spectroscopy : For paramagnetic metal centers.

- Single-crystal XRD : To correlate geometric structure with electronic properties . Pairing experimental data with theoretical models (e.g., ligand-field theory) enhances interpretability .

Q. How should researchers address reproducibility challenges in LiP(t-Bu)₂-based catalytic systems?

Reproducibility issues often stem from subtle variations in moisture levels, ligand decomposition, or metal-ligand ratio imbalances. Mitigation strategies:

- Standardized protocols : Detailed documentation of glovebox procedures, solvent drying methods, and catalyst activation steps.

- Batch-to-batch analysis : Compare elemental analysis and NMR data across synthetic batches.

- Kinetic studies : To identify decomposition pathways and optimize reaction timelines .

Methodological Frameworks

Q. What statistical and data-presentation standards are critical for publishing LiP(t-Bu)₂ research?

- Data transparency : Report raw data (e.g., NMR integrals, SQUID curves) alongside processed results.

- Error analysis : Include standard deviations for replicated experiments.

- Visual clarity : Use labeled tables/figures to highlight trends (e.g., reaction yields vs. temperature) .

- Ethical reporting : Avoid selective data omission; acknowledge failed experiments in supplementary materials .

Q. How can the PICO(T) framework be adapted to structure LiP(t-Bu)₂ research questions?

- Population (P) : Specific metal centers or substrates.

- Intervention (I) : LiP(t-Bu)₂ as a ligand or catalyst.

- Comparison (C) : Benchmarked against other phosphine ligands (e.g., PPh₃).

- Outcome (O) : Measurable outputs (e.g., catalytic turnover, bond activation efficiency).

- Time (T) : Reaction duration or stability over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.